molecular formula C22H36N2O3 B12009809 Benzyl 2-(dodecylamino)-2-oxoethylcarbamate

Benzyl 2-(dodecylamino)-2-oxoethylcarbamate

Katalognummer: B12009809
Molekulargewicht: 376.5 g/mol
InChI-Schlüssel: YMBDDNRSTSDUMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 2-(dodecylamino)-2-oxoethylcarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a benzyl group, a dodecylamino group, and an oxoethylcarbamate moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(dodecylamino)-2-oxoethylcarbamate typically involves the reaction of benzyl chloroformate with dodecylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 2-(dodecylamino)-2-oxoethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the benzyl or dodecylamino groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Benzyl 2-(dodecylamino)-2-oxoethylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of Benzyl 2-(dodecylamino)-2-oxoethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzyl carbamate: Similar structure but lacks the dodecylamino group.

    Dodecylamine: Contains the dodecylamino group but lacks the benzyl and oxoethylcarbamate moieties.

    Ethyl carbamate: Similar carbamate structure but with different substituents.

Uniqueness

Benzyl 2-(dodecylamino)-2-oxoethylcarbamate is unique due to the combination of its benzyl, dodecylamino, and oxoethylcarbamate groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Eigenschaften

Molekularformel

C22H36N2O3

Molekulargewicht

376.5 g/mol

IUPAC-Name

benzyl N-[2-(dodecylamino)-2-oxoethyl]carbamate

InChI

InChI=1S/C22H36N2O3/c1-2-3-4-5-6-7-8-9-10-14-17-23-21(25)18-24-22(26)27-19-20-15-12-11-13-16-20/h11-13,15-16H,2-10,14,17-19H2,1H3,(H,23,25)(H,24,26)

InChI-Schlüssel

YMBDDNRSTSDUMG-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCNC(=O)CNC(=O)OCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.